Multi-Kinase Target Annotation vs. Single-Kinase Comparators
The compound is annotated as an inhibitor of four stress-activated kinases — p38α (MAPK14), JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10) — in the DrugMap curated database, whereas most commercially available reference inhibitors (e.g., SP600125 for JNK, SB203580 for p38) are designed for single-target selectivity [1]. No quantitative IC50 or Kd values are provided in this annotation [1]. This polypharmacology annotation suggests a broader target engagement profile, but the absence of measured potency data prevents direct comparison with single-target tool compounds.
| Evidence Dimension | Number of annotated kinase targets (MAPK family) |
|---|---|
| Target Compound Data | 4 kinase targets annotated (p38α, JNK1, JNK2, JNK3) |
| Comparator Or Baseline | Reference inhibitors (e.g., SP600125, SB203580): typically 1 primary target; no quantitative IC50 data available for target compound |
| Quantified Difference | Qualitative difference only: 4 targets vs. 1 target; quantitative comparison not possible |
| Conditions | Curated database annotation (DrugMap/IDRB-Lab); not derived from a single comparative experimental study |
Why This Matters
For users seeking multi-kinase profiling in stress/inflammation pathways, this annotation flags potential polypharmacology that single-target comparators lack, though independent verification is essential.
- [1] DrugMap/IDRB-Lab. Molecular Interaction Atlas: DM37VIQ. Drug Target Profile. Accessed April 2026. View Source
